2-Methylpyrimidine-5-carboxylic acid
Overview
Description
2-Methylpyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2 . It is used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators . It is also employed in the synthesis, spectral characterization, and anticancer activity of new 2,3,6-substituted quinazolin-4 (3h)-one derivatives .
Molecular Structure Analysis
The molecular structure of 2-Methylpyrimidine-5-carboxylic acid is represented by the formula C6H6N2O2 .Physical And Chemical Properties Analysis
2-Methylpyrimidine-5-carboxylic acid has a molecular weight of 138.12 g/mol . It is slightly soluble in water .Scientific Research Applications
Synthesis and Derivative Formation
2-Methylpyrimidine-5-carboxylic acid is a significant compound in the synthesis of various derivatives. For instance, it has been used in the formation of derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine. These derivatives have shown potential in pharmacological examinations, revealing properties such as analgesic, anti-inflammatory, and immunosuppressive activities (Malinka, Zawisza, & Zajac, 1989).
Condensation Reactions
The compound is also instrumental in one-step construction of 2-substituted-4,6-diazaindoles, achieved by direct condensation with various carboxylic acid derivatives. This process is noteworthy for not requiring protection groups or oxidation-state adjustment, streamlining the synthesis process (Song et al., 2009).
Behavior in Aqueous Solutions
Research into the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solutions compared it with similar compounds, providing insights into the properties of these compounds in water. This research is valuable for understanding the solubility and stability of these compounds in various environments (Hirai, 1966).
Liquid Crystal Research
In the realm of material science, derivatives of 2-methylpyrimidine-5-carboxylic acid have been synthesized and their liquid-crystal characteristics explored. This research contributes to the development of new materials with specific optical and physical properties (Mikhaleva et al., 1986).
Crystal Structure Prediction
The compound's interactions with other molecules, such as 2-amino-4-methylpyrimidine and 2-methylbenzoic acid, have been studied to aid in crystal structure prediction. This research is important for understanding and predicting the formation of solid-state structures in various chemical processes (Collins, Wilson, & Gilmore, 2010).
Safety And Hazards
Future Directions
2-Methylpyrimidine-5-carboxylic acid is used in the synthesis of new 2,3,6-substituted quinazolin-4 (3h)-one derivatives, which have been studied for their anticancer activity . It is also used in the preparation of substituted pyridazine- and pyridinecarboxamides as SCDs modulators . These applications suggest potential future directions in medicinal chemistry and cancer research.
properties
IUPAC Name |
2-methylpyrimidine-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-7-2-5(3-8-4)6(9)10/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGIXZFBQPETOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546347 | |
Record name | 2-Methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrimidine-5-carboxylic acid | |
CAS RN |
5194-32-1 | |
Record name | 2-Methylpyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methylpyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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